
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is a quaternary ammonium compound with a phenanthridine core. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is structurally related to other phenanthridinium compounds, which are often used as DNA intercalators and have significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride typically involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridine with a suitable alkylating agent, such as methyl chloride or ethyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and by-products.
化学反应分析
Types of Reactions
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenanthridinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted phenanthridinium derivatives, which may have different physical and chemical properties compared to the parent compound.
科学研究应用
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies of DNA structure and function.
Medicine: Investigated for its potential anti-tumor and anti-viral properties. It can bind to DNA and inhibit the replication of certain viruses and cancer cells.
Industry: Employed in the synthesis of rigid polyamides and other polymers with specific properties.
作用机制
The mechanism of action of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting its replication and transcription. The compound can also interact with various enzymes and proteins involved in DNA metabolism, further affecting cellular processes.
相似化合物的比较
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is similar to other phenanthridinium compounds such as:
Ethidium bromide: A well-known DNA intercalator used in molecular biology for staining DNA in gel electrophoresis.
Homidium bromide: Used as a trypanocidal agent in veterinary medicine.
Isometamidium chloride: Another trypanocidal agent with a similar structure and function.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to intercalate into DNA and its potential anti-tumor and anti-viral activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
74920-69-7 |
|---|---|
分子式 |
C21H19ClN2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
5-ethyl-6-phenylphenanthridin-5-ium-3-amine;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-23-20-14-16(22)12-13-18(20)17-10-6-7-11-19(17)21(23)15-8-4-3-5-9-15;/h3-14,22H,2H2,1H3;1H |
InChI 键 |
QMSMVPDJAVAGMJ-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=C(C2=CC=CC=C2C3=C1C=C(C=C3)N)C4=CC=CC=C4.[Cl-] |
相关CAS编号 |
74444-52-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


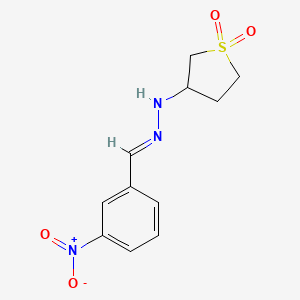
![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
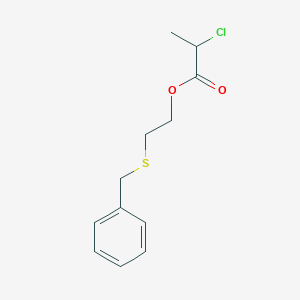
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
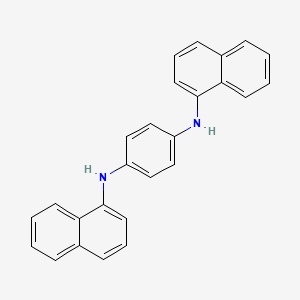
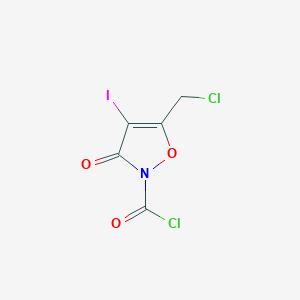
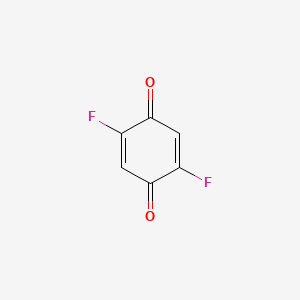
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)


![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)

